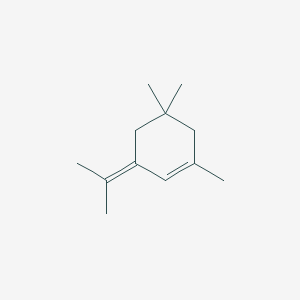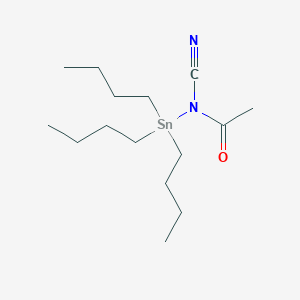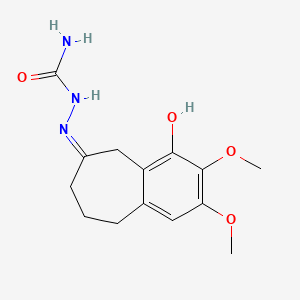![molecular formula C26H21N3OSn B14653370 {(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide CAS No. 52026-19-4](/img/structure/B14653370.png)
{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a phenylimino group, a triphenylstannyl group, and a cyanamide group, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide typically involves the reaction of triphenylstannyl chloride with a suitable precursor containing the phenylimino and cyanamide groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include anhydrous ether and benzene .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The key is to maintain strict control over reaction conditions, such as temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield simpler organotin compounds.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions .
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions typically require catalysts such as palladium or platinum and are carried out under inert atmospheres
Major Products
The major products formed from these reactions vary widely depending on the specific reaction conditions and reagents used. For example, oxidation may yield organotin oxides, while reduction can produce simpler organotin compounds.
Applications De Recherche Scientifique
{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of {(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenylstannyl 2-((E)-(4-hydroxy-3-((E)-((4-(methoxycarbonyl)phenyl)imino)methyl)phenyl)-diazenyl)benzoate
- Methyl 2-((E)-(4-hydroxy-3-((E)-((4-(triphenylstannyl)oxy)carbonyl)phenyl)imino)methyl)phenyl)-diazenyl)benzoate
- Triphenylstannyl 2-((E)-(4-hydroxy-3-((E)-((4-(triphenylstannyl)oxy)carbonyl)phenyl)imino)methyl)phenyl)-diazenyl)benzoate
Uniqueness
What sets {(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
52026-19-4 |
|---|---|
Formule moléculaire |
C26H21N3OSn |
Poids moléculaire |
510.2 g/mol |
Nom IUPAC |
triphenylstannyl N-cyano-N'-phenylcarbamimidate |
InChI |
InChI=1S/C8H7N3O.3C6H5.Sn/c9-6-10-8(12)11-7-4-2-1-3-5-7;3*1-2-4-6-5-3-1;/h1-5H,(H2,10,11,12);3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
MZRICIOQWRGOET-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)N=C(NC#N)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



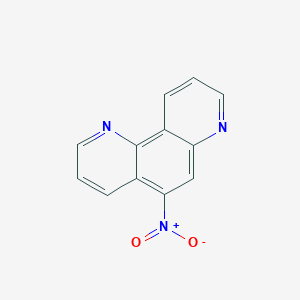
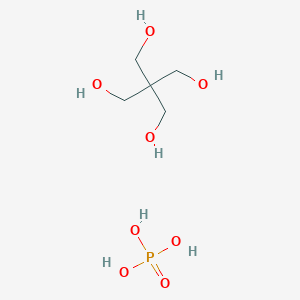


![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)

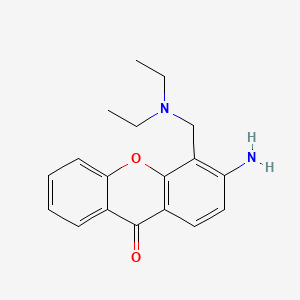
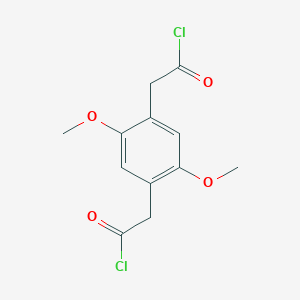
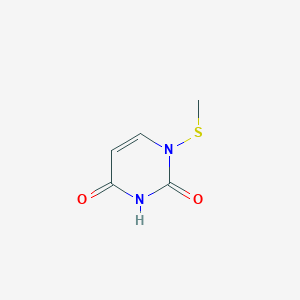
![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)
